molecular formula C11H15NO4 B2778160 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid CAS No. 1909336-14-6

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid

Cat. No. B2778160
CAS RN: 1909336-14-6
M. Wt: 225.244
InChI Key: FDHJVIGMEHIAIK-UHFFFAOYSA-N
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Description

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid, also known as Boc-2-oxo-1-pyrrole acetic acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Singlet Oxygen Reactions and Synthesis of Prodigiosin Analogs

One notable application of pyrrole derivatives involves the reaction of tert-butyl esters of pyrrole carboxylic acids with singlet oxygen. This reaction pathway yields peroxidic intermediates that can couple with nucleophiles to produce 5-substituted pyrroles. These compounds, including α,α′-bipyrroles, serve as precursors for the synthesis of prodigiosin and its analogs, highlighting their significance in the development of complex organic molecules with potential application in materials science and medicinal chemistry (Wasserman et al., 2004).

Continuous Flow Synthesis of Pyrrole Derivatives

The development of efficient synthetic methodologies for pyrrole derivatives also includes the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids. Utilizing tert-butyl acetoacetates, amines, and 2-bromoketones, this approach leverages the HBr generated in the Hantzsch reaction for in situ hydrolysis of t-butyl esters to yield the corresponding acids in a single microreactor. This method underscores the compound's versatility in streamlining the production of complex organic structures, which could be advantageous for pharmaceutical and material science applications (Herath & Cosford, 2010).

Terbium-MOF Sensor for Ion Detection

In the field of materials science, a terbium metal-organic framework associated with pyrrole derivatives has been synthesized and shown to exhibit excellent fluorescence stability over a wide pH range in aqueous solution. This compound has demonstrated high selectivity and sensitivity for detecting Al3+ and CO32- ions in aqueous solutions, making it a promising sensor material for environmental monitoring and analytical chemistry (Zhan et al., 2019).

Regio-selective Synthesis for Chemical Building Blocks

Another significant research application involves the regio-selective synthesis of novel pyrrole carboxylic acid derivatives. This synthesis route utilizes the bulky tert-butyl moiety of pyrrole to direct selective substitutions, highlighting the strategic manipulation of molecular structures to achieve desired chemical properties. Such methodologies are critical for the development of new materials and active pharmaceutical ingredients (Nguyen et al., 2009).

properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-9(13)7-12-6-4-5-8(12)10(14)15/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHJVIGMEHIAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid

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